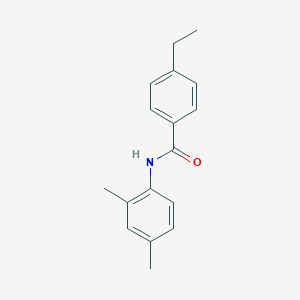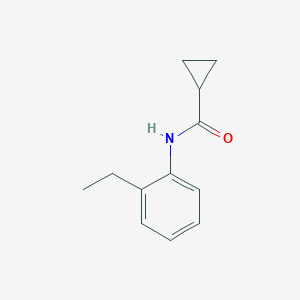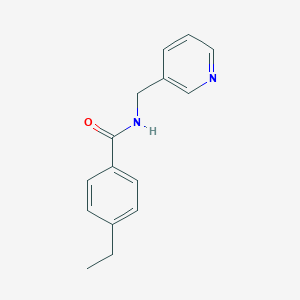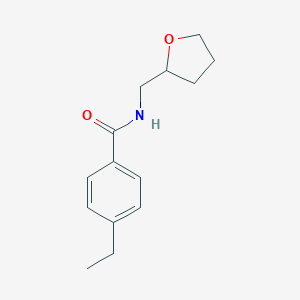
N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide, also known as HIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HIB is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide acts by inhibiting the activity of various enzymes and proteins in the body. For example, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide are diverse and depend on the specific target protein or enzyme that it inhibits. For example, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been shown to induce apoptosis in cancer cells, reduce the accumulation of beta-amyloid plaques in the brain, and inhibit the growth of fungi. However, the exact mechanisms by which N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide produces these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of various enzymes and proteins, and its potential applications in various fields. However, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide, including the identification of new drug targets, the development of new N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide derivatives with improved properties, and the investigation of the potential side effects and toxicity of N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide. Furthermore, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide is a promising compound with significant potential for scientific research and drug discovery.
Méthodes De Synthèse
N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide can be synthesized using various methods, including the reaction of 2-iodobenzoic acid with 2-amino-4-methylphenol in the presence of a coupling agent. Another method involves the reaction of 2-iodobenzoic acid with 2-amino-4-methylphenol in the presence of a catalyst. The yield of N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide using these methods is generally high, and the purity of the compound can be improved using different purification techniques.
Applications De Recherche Scientifique
N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Furthermore, N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide has been used as a tool in drug discovery to identify new drug targets and to screen for potential drug candidates.
Propriétés
Formule moléculaire |
C14H12INO2 |
|---|---|
Poids moléculaire |
353.15 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-methylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H12INO2/c1-9-6-7-12(13(17)8-9)16-14(18)10-4-2-3-5-11(10)15/h2-8,17H,1H3,(H,16,18) |
Clé InChI |
SCWMOKJNWQNLPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)O |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)

![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)








![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)